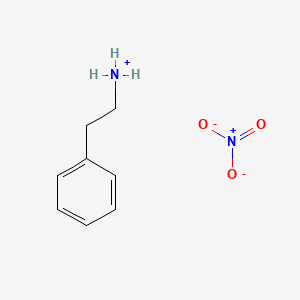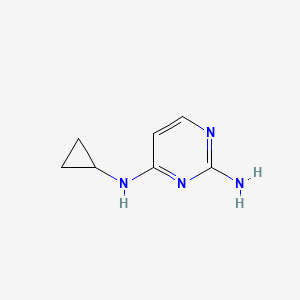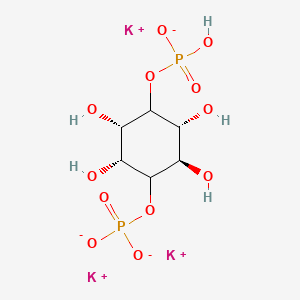
N,N'-Bis(1-phenylnonyl)ethylenediamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and magnetic properties. Chromium–iron (1/1) is primarily used in the production of stainless steel and other specialized alloys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves the smelting of iron and chromium ingots in a vacuum induction furnace. The vacuum degree during smelting is controlled between 25 to 60 Pa. The alloy is then refined using high temperature and high vacuum methods at temperatures ranging from 1650 to 1700°C under a vacuum of 2 to 6 Pa. During this process, oxygen is blown into the alloy to decarburize it, reducing the carbon content to 0.04 to 0.06% .
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves the following steps:
Smelting: Iron and chromium ingots are melted in a vacuum induction furnace.
Refining: The molten alloy is refined under high temperature and vacuum conditions.
Slag Removal: Lime and fluorite are added to remove slag.
Deoxygenation: Argon is injected, and barium silica-strontium calcium ferroalloy is added for deoxygenation.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium–iron (1/1) undergoes various types of chemical reactions, including:
Oxidation: Chromium in the alloy can be oxidized to form chromium oxides.
Reduction: Chromium oxides can be reduced back to chromium metal.
Substitution: Chromium and iron atoms can be substituted by other metal atoms in alloy formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and air.
Reduction: Reducing agents such as hydrogen and carbon monoxide are used.
Substitution: Other metal salts and high temperatures are typically required.
Major Products Formed
Chromium Oxides: Formed during oxidation reactions.
Reduced Chromium: Formed during reduction reactions.
Alloy Variants: Formed during substitution reactions.
Applications De Recherche Scientifique
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in biological systems due to its magnetic properties.
Medicine: Studied for its potential use in medical implants and devices.
Industry: Widely used in the production of stainless steel, which is essential in construction, automotive, and aerospace industries
Mécanisme D'action
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its physical and chemical properties. The alloy’s high corrosion resistance is due to the formation of a passive chromium oxide layer on its surface. This layer protects the underlying metal from further oxidation. The magnetic properties of the alloy are due to the presence of iron, which aligns its magnetic domains under an external magnetic field .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium–nickel (1/1): Similar in corrosion resistance but has different magnetic properties.
Iron–nickel (1/1): Similar in magnetic properties but lacks the high corrosion resistance of chromium–iron (1/1).
Chromium–cobalt (1/1): Similar in hardness but has different chemical reactivity
Uniqueness
Chromium–iron (1/1) is unique due to its combination of high corrosion resistance, hardness, and magnetic properties. This makes it particularly valuable in applications where these properties are essential, such as in the production of stainless steel and specialized industrial components .
Propriétés
Numéro CAS |
11109-79-8 |
|---|---|
Formule moléculaire |
C32H54Br2N2 |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
1-phenylnonyl-[2-(1-phenylnonylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C32H52N2.2BrH/c1-3-5-7-9-11-19-25-31(29-21-15-13-16-22-29)33-27-28-34-32(30-23-17-14-18-24-30)26-20-12-10-8-6-4-2;;/h13-18,21-24,31-34H,3-12,19-20,25-28H2,1-2H3;2*1H |
Clé InChI |
LIVUCOVHXBJLFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C1=CC=CC=C1)[NH2+]CC[NH2+]C(CCCCCCCC)C2=CC=CC=C2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)








